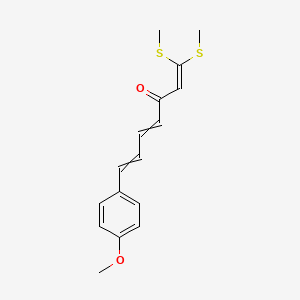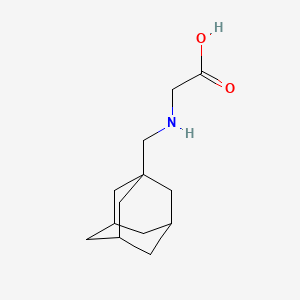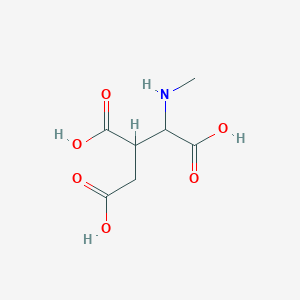
7-(4-Methoxyphenyl)-1,1-bis(methylsulfanyl)hepta-1,4,6-trien-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-Methoxyphenyl)-1,1-bis(methylsulfanyl)hepta-1,4,6-trien-3-one is a synthetic organic compound characterized by its unique structure, which includes a methoxyphenyl group and two methylsulfanyl groups attached to a hepta-trienone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Methoxyphenyl)-1,1-bis(methylsulfanyl)hepta-1,4,6-trien-3-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 4-methoxybenzaldehyde and methylsulfanyl derivatives.
Condensation Reaction: The 4-methoxybenzaldehyde undergoes a condensation reaction with an appropriate ketone to form an intermediate compound.
Thioether Formation: The intermediate compound is then reacted with methylsulfanyl reagents under controlled conditions to introduce the methylsulfanyl groups.
Final Cyclization: The final step involves cyclization to form the hepta-1,4,6-trien-3-one backbone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
7-(4-Methoxyphenyl)-1,1-bis(methylsulfanyl)hepta-1,4,6-trien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to convert the ketone group to an alcohol.
Substitution: The methoxy and methylsulfanyl groups can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and electrophiles like alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Aplicaciones Científicas De Investigación
7-(4-Methoxyphenyl)-1,1-bis(methylsulfanyl)hepta-1,4,6-trien-3-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7-(4-Methoxyphenyl)-1,1-bis(methylsulfanyl)hepta-1,4,6-trien-3-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or other cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- (1E,4Z,6E)-5-Hydroxy-1,7-bis-(4-methoxy-phenyl)-hepta-1,4,6-trien-3-one
- 1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)-3-heptanone
- 5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one
Uniqueness
7-(4-Methoxyphenyl)-1,1-bis(methylsulfanyl)hepta-1,4,6-trien-3-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
137612-33-0 |
|---|---|
Fórmula molecular |
C16H18O2S2 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
7-(4-methoxyphenyl)-1,1-bis(methylsulfanyl)hepta-1,4,6-trien-3-one |
InChI |
InChI=1S/C16H18O2S2/c1-18-15-10-8-13(9-11-15)6-4-5-7-14(17)12-16(19-2)20-3/h4-12H,1-3H3 |
Clave InChI |
RSAZKOSIZJYIBJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C=CC=CC(=O)C=C(SC)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-Butyl 2-[(acetyloxy)methyl]prop-2-enoate](/img/structure/B14266907.png)
![4,4'-Oxybis{N-[(2H-pyrrol-2-ylidene)methyl]aniline}](/img/structure/B14266911.png)




![N-[2-(2-Hydroxyethoxy)ethyl]-N,N-dimethyloctan-1-aminium chloride](/img/structure/B14266942.png)


![13-(3,6,9,15-Tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-trien-13-yl)-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-triene](/img/structure/B14266951.png)
![2-[2-(Cyclopenta-1,3-dien-1-yl)-2-methylpropyl]pyridine](/img/structure/B14266952.png)
